molecular formula C19H17P B1330785 Benzyldiphenylphosphine CAS No. 7650-91-1

Benzyldiphenylphosphine

Cat. No. B1330785
CAS RN: 7650-91-1
M. Wt: 276.3 g/mol
InChI Key: UZCPNEBHTFYJNY-UHFFFAOYSA-N
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Description

Benzyldiphenylphosphine is a phosphine ligand that is often used in coordination chemistry and catalysis. It is characterized by a phosphorus atom bonded to two phenyl groups and a benzyl group. This ligand can participate in the formation of various metal complexes and is involved in a range of chemical reactions, particularly those that are catalytic in nature.

Synthesis Analysis

The synthesis of phosphine ligands and their derivatives, such as benzyldiphenylphosphine, often involves the use of organophosphorus compounds as starting materials. For instance, the synthesis of electron-rich P-stereogenic bisphosphine ligands can be achieved from dibromobenzene derivatives and enantiopure phosphine-borane complexes, as demonstrated in the preparation of "BenzP*" ligands . Similarly, the synthesis of sterically demanding phosphines with a 2,6-dibenzhydryl-4-methylphenyl core involves the use of aminophosphine and phosphinite ligands . These methods highlight the versatility and adaptability of phosphine chemistry in synthesizing complex ligands for various applications.

Molecular Structure Analysis

The molecular structure of phosphine ligands is crucial in determining their reactivity and the types of metal complexes they can form. For example, the crystal structures of Cu(I) complexes with different ancillary phosphine ligands show that the P-Cu-P bond angle is significantly impacted by the nature of the phosphine ligand . Similarly, the structure of 2,3-benzo-7-phosphanorbornadiene complexes, which can be synthesized through reactions involving benzyne and phosphole complexes, is influenced by the steric demands of the substituents around the phosphorus atom .

Chemical Reactions Analysis

Benzyldiphenylphosphine and its derivatives are involved in a variety of chemical reactions. These include asymmetric hydrogenation reactions catalyzed by rhodium complexes of P-stereogenic bisphosphine ligands , base-mediated cyclization reactions to form benzo[b]phosphole oxides , and phosphine-catalyzed synthesis of benzylic ethers via oxidation of benzylic C-H bonds . Additionally, phosphine ligands can catalyze [4 + 2] annulation reactions to synthesize benzothieno[3,2-b]pyran derivatives and facilitate the cyclization of (o-alkynylphenyl)phosphine to produce benzophospholes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzyldiphenylphosphine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the photophysical properties of benzo[b]phosphole oxides, which exhibit intense blue-green fluorescence, are determined by their cyclization reactions . The electronic and photophysical properties of Cu(I) complexes with phosphine ligands vary with the ligand, affecting the emission color and decay lifetime of the complexes . The reactivity of benzo-7-phosphanorbornadiene complexes, such as their ability to undergo splitting reactions or generate phosphinidene species, is also a result of their structural strain .

Scientific Research Applications

1. Application in Advanced Electronic Materials

  • Methods of Application : BFPPO-modified EP thermosets are prepared by curing a mixture of BFPPO and diglycidyl ether of bisphenol A (DGEBA) with 4,4′-diaminodiphenylsulfone (DDS). The phosphorus content in the resulting EP thermosets is 0.9 wt.% .
  • Results or Outcomes : The resulting EP thermosets achieved a limiting oxygen index (LOI) of 34.0% and a UL-94 V-0 rating. BFPPO-modified EP thermosets exhibited a lower heat release rate and total heat release compared to pure EP. The incorporation of BFPPO also reduced the dielectric constant and dielectric loss factor of the EP thermosets at different frequencies .

2. Application in Pharmaceutical Research

  • Summary of the Application : Benzyldiphenylphosphine is employed as a catalyst for Suzuki cross-coupling and as an antiarthritic agent (inhibitor of cathepsin B). It is used in pharmaceutical research .

3. Application in Polymer Science

  • Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .

4. Application in Cross Coupling Reactions

  • Summary of the Application : Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling, Suzuki-Miyaura coupling, Stille coupling, Sonogashira coupling, Negishi coupling, Heck coupling and Hiyama coupling .

5. Application in Halogenation and Mitsunobu Reactions

  • Summary of the Application : Benzyldiphenylphosphine Resin, PS, is a lightly cross-linked gel-type polystyrene resin with a diphenylphosphine end-group. It is a polymer-bound equivalent of triphenyl and benzyldiphenyl phosphine and is highly capable of standard transformations commonly associated with its phase counterparts including halogenation and Mitsunobu reactions .

6. Application in Buchwald-Hartwig Cross Coupling

  • Summary of the Application : Benzyldiphenylphosphine is used as a ligand suitable for various cross coupling reactions, including Buchwald-Hartwig cross coupling .

Safety And Hazards

Benzyldiphenylphosphine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . It is recommended to avoid dust formation, breathing vapors, mist, or gas, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for Benzyldiphenylphosphine are not mentioned in the search results, its use as a catalyst in various reactions suggests potential for further exploration in this area. Its role in pharmaceutical research also indicates potential for future developments in medical applications .

properties

IUPAC Name

benzyl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17P/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZCPNEBHTFYJNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CP(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345351
Record name Benzyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyldiphenylphosphine

CAS RN

7650-91-1
Record name Benzyldiphenylphosphine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

An electrolysis cell as described in Example 1 is used. The electrolyte comprises 70 ml of dimethylformamide (max. 0.1% of water), 0.4 g of anhydrous magnesium chloride and 6.62 g (0.030 mol) of chlorodiphenylphosphine. The electrolysis is carried out as described in Example 1. The electrolysis temperature is 25° C. After an amount of charge of 0.96 Ah, the electrolysis is ended. 4.64 g (0.025 mol) of benzyltrimethylammonium chloride are then introduced into the electrolyte with exclusion of air and the mixture is stirred at 35° C. After 3 h the reaction mixture contains, according to analysis by gas chromatography (internal standard: 2-methylnaphthalene), 5.72 g of benzyldiphenylphosphine (yield 83%, based on benzyltrimethylammonium chloride used) which can be isolated by workup as described in Example 1.
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4.64 g
Type
catalyst
Reaction Step Four
Quantity
70 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
525
Citations
N Zhao, DC Neckers - The Journal of Organic Chemistry, 2000 - ACS Publications
Photochemical reactions (λ irr = 254 nm) of substituted benzyldiphenylphosphine oxides 1a−e have been investigated in benzene and acetonitrile. α-Cleavage from the singlet excited …
Number of citations: 13 pubs.acs.org
R Meijboom, A Muller, A Roodt - Acta Crystallographica Section E …, 2006 - scripts.iucr.org
… The values of 156 and 160 obtained here for benzyldiphenylphosphine are larger than the 148 cone angle obtained for triphenylphosphine (data extracted and calculated from the CSD)…
Number of citations: 1 scripts.iucr.org
K Hiraki, Y Fuchita, T Uchiyama - Inorganica Chimica Acta, 1983 - Elsevier
An acetato-bridged binuclear cyclopalladated complex of benzyldiphenylphosphine, [{Pd(C 6 H 4 CH 2 PPh 2 )(O 2 CMe)}], has been obtained by the reaction between the phosphine …
Number of citations: 29 www.sciencedirect.com
JY Hung, CH Lin, Y Chi, MW Chung, YJ Chen… - Journal of Materials …, 2010 - pubs.rsc.org
… two equivalent of benzyldiphenylphosphine in refluxing decalin solution, bdpH = benzyldiphenylphosphine and tht = tetrahydrothiophene. Complex 1 proves to be a versatile …
Number of citations: 65 pubs.rsc.org
VA Stepanova, LM Egan, L Stahl… - Journal of Organometallic …, 2011 - Elsevier
Depending on the conditions used, reactions of benzyldiphenylphosphine (HL 1 ) with Na 2 PdCl 4 on silica gel or with Pd(OAc) 2 on the same absorbent followed by treatment with LiCl …
Number of citations: 13 www.sciencedirect.com
BT Kilbourn, HM Powell - Journal of the Chemical Society A: Inorganic …, 1970 - pubs.rsc.org
The crystal structure of the green paramagnetic form of dibromobis(benzyldiphenylphosphine)nickel(II), determined from 3500 photographically observed intensities and refined to an R …
Number of citations: 37 pubs.rsc.org
MP Savage, S Trippett - Journal of the Chemical Society C: Organic, 1968 - pubs.rsc.org
… Crystallisation of the residue from benzene-light petroleum gave benzyldiphenylphosphine oxide (0.05 g.), mp and mixed mp 192-193'. Similar treatment of the methiodide (0.2 g.) gave …
Number of citations: 10 pubs.rsc.org
AM Aguiar, J Beisler, A Mills - The Journal of Organic Chemistry, 1962 - ACS Publications
… Inverse addition produced benzyldiphenylphosphine and dibenzyldiphenylphosphonium salts while normaladdition gave rise to (1, 2-diphenylethyl) diphenylphosphine. A method of …
Number of citations: 111 pubs.acs.org
K Potgieter, MJ Cronjé, R Meijboom - Inorganica Chimica Acta, 2015 - Elsevier
… Silver(I) benzyldiphenylphosphine complexes were synthesised … Silver(I) benzyldiphenylphosphine complexes shows … silver(I) benzyldiphenylphosphine complexes will be …
Number of citations: 9 www.sciencedirect.com
J Geicke, IP Lorenz, K Polborn - Inorganica chimica acta, 1998 - Elsevier
Comparison of the neutral benzyldiphenylphosphine complexes C,H,Cr( CO) ,PPh,Bz and … CH,) with PPh,Ba Icd to isoelectronic benzyldiphenylphosphine complexes of half sandwich …
Number of citations: 10 www.sciencedirect.com

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